molecular formula C23H28N2O5 B2665416 N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 2034449-64-2

N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2665416
CAS No.: 2034449-64-2
M. Wt: 412.486
InChI Key: RIARAJGQINVUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, an oxan ring, and phenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxan ring: This can be achieved through the cyclization of appropriate diols under acidic or basic conditions.

    Introduction of the hydroxy and phenyl groups: This step often involves the use of Grignard reagents or organolithium compounds to introduce the hydroxy and phenyl groups onto the oxan ring.

    Coupling with ethanediamide: The final step involves coupling the intermediate with ethanediamide using coupling agents like carbodiimides or phosphonium salts under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

    Purification processes: Including crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide exerts its effects involves:

    Molecular targets: Interacting with specific enzymes or receptors.

    Pathways: Modulating biochemical pathways related to its hydroxy and phenyl groups.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-hydroxyphenyl)methyl]ethanediamide
  • N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-chlorophenyl)methyl]ethanediamide

Uniqueness

N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-29-20-10-6-5-7-17(20)15-24-21(26)22(27)25-16-23(28,18-8-3-2-4-9-18)19-11-13-30-14-12-19/h2-10,19,28H,11-16H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIARAJGQINVUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.